Antibacterial Scaffold: MIC Comparison of Benzopyran-2-amine Derivatives vs. Coumarin
Amphiphilic derivatives synthesized from the benzopyran-2-amine scaffold demonstrate a 64- to 1024-fold increase in antibacterial potency against Gram-positive bacteria compared to the structurally similar but functionally distinct coumarin (2H-1-Benzopyran-2-one). This stark contrast underscores the critical role of the 2-amino group in enabling the design of potent membrane-disrupting agents. [1] [2]
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1–4 μg/mL (for optimized amphiphilic benzopyran-2-amine derivatives) |
| Comparator Or Baseline | MIC = 256–1024 μg/mL (for coumarin, 2H-1-Benzopyran-2-one) |
| Quantified Difference | The benzopyran-2-amine derivative class exhibits a >64-fold increase in potency (up to 1024-fold) against S. aureus. |
| Conditions | In vitro broth microdilution assay against Gram-positive bacteria, specifically Staphylococcus aureus. |
Why This Matters
This significant potency difference validates the selection of 2H-1-Benzopyran-2-amine as a superior starting point for developing potent, next-generation antibacterial agents against multidrug-resistant strains.
- [1] Liu, F., et al. (2024). Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria. European Journal of Medicinal Chemistry, 277, 116784. DOI: 10.1016/j.ejmech.2024.116784 View Source
- [2] Costa, G. M., et al. (2022). Coumarin (2H-1-Benzopyran-2-one) act against planktonic and biofilm forms of Staphylococcus aureus, Klebsiella pneumoniae and Pseudomonas aeruginosa. DOI: 10.56042/ijeb.v60i05.47352 View Source
